(3,5-Dichloro-2-methoxyphenyl)acetonitrile
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Overview
Description
2-(3,5-Dichloro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7Cl2NO It is a nitrile derivative characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloro-2-methoxyphenyl)acetonitrile typically involves the reaction of 3,5-dichloro-2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(3,5-dichloro-2-methoxyphenyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid.
Reduction: 2-(3,5-Dichloro-2-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichloro-2-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dichloro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The presence of chlorine atoms and a methoxy group can influence its reactivity and binding affinity to various targets, potentially leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid
- 2-(3,5-Dichloro-2-methoxyphenyl)ethylamine
- 3,5-Dichloro-2-methoxybenzyl chloride
Uniqueness
2-(3,5-Dichloro-2-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications
Properties
CAS No. |
952958-86-0 |
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Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9-6(2-3-12)4-7(10)5-8(9)11/h4-5H,2H2,1H3 |
InChI Key |
MWKHYBMHQXRKEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CC#N |
Origin of Product |
United States |
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